molecular formula C13H21NO4 B3153600 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76198-37-3

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B3153600
CAS RN: 76198-37-3
M. Wt: 255.31 g/mol
InChI Key: BWIMUIWFDXMFLE-UHFFFAOYSA-N
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Description

“3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 76198-37-3 . It has a molecular weight of 255.31 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure, including its connectivity, tautomeric states, isotopic enrichment, and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.31 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available data .

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, including bicyclo[2.2.1]heptanes, have been highlighted for their importance in drug research due to their unique molecular shape and voluminous carbon skeleton. These compounds have been utilized as test molecules for studying structure-activity relationships, demonstrating their pivotal role in the development of medicinal compounds (Buchbauer & Pauzenberger, 1991).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, has shown their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids are used as preservatives due to their microbial inhibition capabilities, which is critical for understanding metabolic engineering strategies to increase microbial tolerance and robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Metathesis Reactions in Synthesis

The application of various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, has been extensively studied for synthesizing cyclic β-amino acid derivatives. These methodologies provide access to alicyclic β-amino acids and other densely functionalized derivatives, showcasing the synthetic versatility of norbornane derivatives and related compounds (Kiss, Kardos, Vass, & Fülöp, 2018).

Corrosion Inhibition

Studies on carboxylic acid vapors, including those derived from bicyclo[2.2.1]heptane-2-carboxylic acids, have revealed their significant role in the corrosion inhibition of metals such as copper. This research is vital for understanding the mechanisms behind corrosion prevention and developing more effective corrosion inhibitors (Bastidas & La Iglesia, 2007).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138417
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76198-37-3
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76198-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid

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